molecular formula C18H28N2S B6004831 1-cyclohexyl-4-[4-(methylthio)benzyl]piperazine

1-cyclohexyl-4-[4-(methylthio)benzyl]piperazine

Cat. No. B6004831
M. Wt: 304.5 g/mol
InChI Key: IXGVAWRSYYYDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-4-[4-(methylthio)benzyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly known as MeOPP and has been extensively studied for its potential applications in scientific research. MeOPP is a highly selective agonist of the serotonin receptor subtype 5-HT1A, which makes it an important tool for investigating the physiological and biochemical effects of this receptor.

Mechanism of Action

MeOPP acts as a selective agonist of the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the 5-HT1A receptor by MeOPP leads to the inhibition of adenylyl cyclase and the opening of potassium channels, which results in the hyperpolarization of neurons and the reduction of neurotransmitter release.
Biochemical and Physiological Effects
MeOPP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of the hypothalamic-pituitary-adrenal axis, and the modulation of the immune system. It has also been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, which suggests that it may have potential therapeutic applications for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of MeOPP as a research tool is its high selectivity for the 5-HT1A receptor, which allows for the specific investigation of this receptor's function in various physiological and pathological processes. However, one of the limitations of MeOPP is its relatively low potency, which means that high concentrations of the compound may be required to elicit a response.

Future Directions

There are several future directions for the investigation of MeOPP and the 5-HT1A receptor. One area of interest is the potential therapeutic applications of MeOPP for the treatment of mood disorders such as anxiety, depression, and schizophrenia. Another area of interest is the development of more potent and selective agonists of the 5-HT1A receptor, which may have improved therapeutic efficacy and fewer side effects. Additionally, further research is needed to elucidate the precise biochemical and physiological effects of MeOPP and the 5-HT1A receptor in various tissues and cell types.

Synthesis Methods

MeOPP can be synthesized by reacting 1-cyclohexylpiperazine with 4-(methylthio)benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and yields MeOPP as a white solid.

Scientific Research Applications

MeOPP has been widely used as a research tool to investigate the function of the 5-HT1A receptor in various physiological and pathological processes. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models, which makes it a potential therapeutic agent for the treatment of anxiety, depression, and schizophrenia.

properties

IUPAC Name

1-cyclohexyl-4-[(4-methylsulfanylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2S/c1-21-18-9-7-16(8-10-18)15-19-11-13-20(14-12-19)17-5-3-2-4-6-17/h7-10,17H,2-6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGVAWRSYYYDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-4-[4-(methylsulfanyl)benzyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.